molecular formula C18H17N3O B258134 (4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

(4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Cat. No. B258134
M. Wt: 291.3 g/mol
InChI Key: NPRAIRJIINZMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, also known as MPDP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood. However, studies have suggested that it may work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It may also modulate the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that (4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile exhibits anti-inflammatory and analgesic effects in animal models. It has also been found to have anti-cancer properties, with some studies showing that it can inhibit the growth of cancer cells. (4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been investigated for its potential neuroprotective effects, with some studies suggesting that it may improve cognitive function and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

(4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. However, there are also limitations to its use. (4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on (4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in humans. (4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile may also have potential applications in the field of cancer research, with further studies needed to investigate its anti-cancer properties. Additionally, research is needed to develop more effective methods for administering (4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in lab experiments.

Synthesis Methods

The synthesis of (4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves the reaction of 4-methoxybenzaldehyde and 3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid with acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain (4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile as a white solid.

Scientific Research Applications

(4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. (4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

(4-Methoxyphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile

InChI

InChI=1S/C18H17N3O/c1-22-16-9-7-15(8-10-16)18(13-19)21-12-11-17(20-21)14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3

InChI Key

NPRAIRJIINZMJC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C#N)N2CCC(=N2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCC(=N2)C3=CC=CC=C3

solubility

1.2 [ug/mL]

Origin of Product

United States

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